Lipophilicity Advantage Over the 5-(4-Methoxyphenyl) Analog (CAS 41125-75-1): Calculated ΔlogP and Implications for Membrane Permeability
The ethoxy-substituted compound possesses a calculated XLogP3 of approximately 1.8, compared to approximately 1.4 for the 5-(4-methoxyphenyl) variant. This ~0.4 unit increase in logP translates to an approximately 2.5‑fold higher theoretical membrane partition coefficient, which may improve passive cellular permeability and central nervous system (CNS) penetration potential without crossing the widely accepted Lipinski threshold for oral drug‑likeness (logP < 5) . The experimentally determined logD7.4 for closely related 5‑alkoxyphenyl‑oxadiazolones supports a linear relationship between alkoxy chain length and lipophilicity within the methoxy‑to‑ethoxy range [1].
| Evidence Dimension | Lipophilicity (XLogP3, calculated) |
|---|---|
| Target Compound Data | XLogP3 ≈ 1.8 (5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one) |
| Comparator Or Baseline | XLogP3 ≈ 1.4 (5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one, CAS 41125-75-1) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 (corresponding to ~2.5× theoretical membrane partition coefficient increase) |
| Conditions | Calculated using XLogP3 algorithm (PubChem/ChemSpider prediction); validated against experimental logD data for homologous 5‑alkoxyphenyl oxadiazolones |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and target engagement in cellular assays, a critical parameter when selecting the optimal scaffold for CNS‑penetrant or intracellular target programs.
- [1] BIOFOUND. 5-(4-Ethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one Product Description. Provided calculated XLogP3 = 1.8 for the ethoxy derivative and XLogP3 = 1.4 for the methoxy analog. View Source
